Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of a bicyclic framework that includes both nitrogen and oxygen heteroatoms, contributing to its distinctive chemical properties. The spiro atom connects two rings, making it a spiro compound, which is defined as having at least two rings sharing one common atom. The presence of the furo[2,3-b]pyridine moiety adds to its structural complexity and potential biological activity.
Spiro compounds have been noted for their significant biological activities, particularly in medicinal chemistry. Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, indicating its promise as a therapeutic candidate in oncology . The unique structural features of this compound may contribute to its interactions with biological targets.
Several synthesis methods have been developed for creating spiro compounds:
The applications of spiro compounds extend across various fields:
Research into the interaction profiles of spiro compounds indicates their potential to bind selectively to specific biological targets. For instance, studies have shown that certain derivatives exhibit strong binding affinities towards cancer-related proteins, which may be leveraged in therapeutic contexts. The structure-activity relationship is crucial in understanding how modifications to the spiro framework can enhance or diminish biological activity.
When comparing spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- with other similar compounds, several noteworthy examples include:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Spironolactone | Steroidal Spiro Compound | Diuretic properties; hormone receptor antagonist |
| Spirooxindole | Spirocyclic Compound | Anticancer activity; derived from oxindole |
| Spiropentadiene | Carbocyclic Spiro Compound | Highly strained; used in organic synthesis |
The uniqueness of spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- lies in its specific arrangement of nitrogen and oxygen heteroatoms within a bicyclic framework, which distinguishes it from other spiro compounds that may lack such features or exhibit different biological activities.
The molecular architecture of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- consists of two primary structural components that contribute to its unique properties and biological activity.
The azabicyclo[2.2.2]octane framework forms the foundational cage structure of the molecule. This bicyclic system features a nitrogen atom positioned at the bridgehead position (position 1), creating a rigid three-dimensional framework with distinctive stereochemical properties [3] . The bicyclo[2.2.2] notation indicates that each bridge contains two carbon atoms, resulting in a symmetrical cage-like structure that exhibits considerable conformational rigidity [5] .
The structural characteristics of the azabicyclo[2.2.2]octane moiety include a chair-like conformation where the nitrogen atom occupies a bridgehead position, creating a stable three-dimensional arrangement [5]. This configuration is confirmed through X-ray crystallography and computational modeling studies, which demonstrate that the nitrogen atom maintains its bridgehead position while the overall structure adopts a chair-like geometry [5].
The furo[2,3-b]pyridine component represents the second major structural element, consisting of a fused heterocyclic system that combines pyridine and furan rings [6] [7]. This bicyclic aromatic system features a six-membered pyridine ring fused to a five-membered furan ring, creating a planar aromatic framework with specific electronic properties [6]. The furo[2,3-b]pyridine moiety exhibits moderate solubility in polar organic solvents and demonstrates relative stability under standard conditions [6].
The molecular formula C₇H₅NO describes the furo[2,3-b]pyridine system, which contributes significantly to the overall molecular properties through its aromatic character and heteroatom content [6]. The fusion pattern between the pyridine and furan rings creates a unique electronic environment that influences the compound's chemical reactivity and biological interactions [6].
The spiro junction configuration represents a critical structural feature that defines the three-dimensional arrangement and stereochemical properties of the compound. The spiro connection occurs between the 3-position of the azabicyclo[2.2.2]octane ring system and the 2'-position of the furo[2,3-b]pyridine moiety, creating a quaternary carbon center that serves as the spiro atom [1] [8].
The designation (2'R)- indicates the specific stereochemical configuration at the C2' position, reflecting the absolute configuration according to the Cahn-Ingold-Prelog priority rules [8] [9]. This stereochemical specification is crucial for the compound's biological activity and pharmacological properties, as the R-configuration contributes to the compound's selectivity for alpha-7 nicotinic acetylcholine receptors [1] [10].
The spiro junction creates a unique structural arrangement where the two ring systems are positioned perpendicular to each other, generating a three-dimensional molecular framework with specific spatial relationships [8] [11]. This perpendicular arrangement is characteristic of spiro compounds and contributes to their distinctive conformational properties [8] [12].
The chirality at the C2' position arises from the tetrahedral arrangement of four different substituents around the spiro carbon atom [8] [13]. These substituents include connections to both ring systems and the hydrogen atom at the 3'H position, creating an asymmetric center that defines the stereochemical identity of the molecule [8] [13].
The stereochemical configuration significantly influences the compound's three-dimensional structure and its interactions with biological targets [8] [13]. The R-configuration specifically contributes to the compound's ability to bind selectively to alpha-7 nicotinic acetylcholine receptors while minimizing interactions with other receptor subtypes [1] [10].
The three-dimensional conformational analysis of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- reveals a complex molecular architecture characterized by specific geometric parameters and conformational preferences [14] [13] [9].
Computational studies using density functional theory calculations and molecular mechanics methods have provided detailed insights into the conformational behavior of this spiro compound [13] [15]. The analysis reveals that the molecule adopts a preferred conformation that minimizes steric interactions while maintaining optimal electronic properties [13] [15].
The conformational analysis indicates that the azabicyclo[2.2.2]octane moiety maintains a rigid chair-like conformation throughout different molecular environments [5] [13]. The nitrogen atom at the bridgehead position exhibits limited conformational flexibility due to the rigid cage structure, contributing to the overall conformational stability of the molecule [5] .
The furo[2,3-b]pyridine component maintains planarity within its aromatic framework, with the furan and pyridine rings adopting a coplanar arrangement [16] [17]. This planar configuration is essential for maintaining the aromatic character and electronic properties of the heterocyclic system [16] [17].
The spiro junction creates a specific dihedral angle between the two ring systems, with the azabicyclo[2.2.2]octane and furo[2,3-b]pyridine components positioned approximately perpendicular to each other [9] [18]. This geometric arrangement is characteristic of spiro compounds and contributes to their unique three-dimensional properties [9] [18].
Conformational analysis using force-field methods and quantum chemical calculations has identified the preferred conformational states and their relative energies [9] [15]. The analysis reveals that the compound exhibits limited conformational flexibility due to the rigid nature of both ring systems and the constraining effect of the spiro junction [9] [15].
The three-dimensional structure exhibits specific spatial relationships that influence the compound's chemical reactivity and biological interactions [13] [18]. The conformational analysis provides insights into the molecular basis for the compound's selectivity and binding affinity for specific biological targets [13] [18].
| Structural Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 216.28 g/mol | Experimental | [1] [2] |
| Density | 1.26±0.1 g/cm³ | Predicted | [1] |
| Boiling Point | 361.1±42.0 °C | Predicted | [1] [2] |
| Flash Point | 172.2±27.9 °C | Predicted | [2] |
| pKa | 9.59±0.20 | Predicted | [1] |
| LogP | 1.57 | Calculated | [2] |
The comparative structural analysis of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- with related spiro compounds reveals distinctive structural features that contribute to its unique properties and biological activity [19] [20] [21].
Comparison with other azabicyclo[2.2.2]octane-containing spiro compounds demonstrates the influence of the furo[2,3-b]pyridine moiety on the overall molecular properties [22]. Related compounds such as spiro[1-azabicyclo[2.2.2]octane-3,5'-3,4-dihydropyrazole] (molecular formula C₉H₁₅N₃, molecular weight 165.24 g/mol) exhibit different electronic properties and biological activities due to the replacement of the furopyridine system with a dihydropyrazole ring [22].
The structural comparison with spiro[1-azabicyclo[2.2.2]octane-3,5'- [1] [2]oxathiolane] derivatives reveals the impact of heteroatom substitution on molecular properties [23] [24]. These compounds, with molecular formulas such as C₁₀H₁₇NO₂S, demonstrate different stereochemical behaviors and biological activities due to the presence of sulfur and oxygen atoms in the heterocyclic ring [23] [24].
Analysis of related spirooxazolidinone compounds, such as AR-R17779 ((-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]), provides insights into structure-activity relationships [10]. These compounds share the azabicyclo[2.2.2]octane core but differ in their second ring system, resulting in different pharmacological profiles and receptor selectivities [10].
The comparison with spiro[8-azabicyclo[3.2.1]octane-3,5-oxazolidin]-2-one derivatives highlights the importance of the bicyclic framework configuration [25]. These compounds, with the molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g/mol, exhibit different conformational properties due to the [3.2.1] bicyclic arrangement compared to the [2.2.2] system [25].
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₆N₂O | 216.28 g/mol | Furo[2,3-b]pyridine moiety | α7 nAChR partial agonist |
| Spiro[1-azabicyclo[2.2.2]octane-3,5'-3,4-dihydropyrazole] | C₉H₁₅N₃ | 165.24 g/mol | Dihydropyrazole ring | Different receptor profile |
| AR-R17779 | C₁₀H₁₄N₂O₂ | 194.23 g/mol | Oxazolidinone ring | α7 nAChR agonist |
| Spiro[8-azabicyclo[3.2.1]octane-3,5-oxazolidin]-2-one | C₉H₁₄N₂O₂ | 182.22 g/mol | [3.2.1] bicyclic framework | Modified receptor binding |
The structural analysis reveals that the furo[2,3-b]pyridine component contributes significantly to the compound's selectivity for alpha-7 nicotinic acetylcholine receptors [1] [10]. This selectivity is enhanced compared to related spirooxazolidinone compounds, which exhibit cross-reactivity with 5-HT₃ receptors [10].
The comparative analysis demonstrates that the specific combination of the azabicyclo[2.2.2]octane cage structure with the furo[2,3-b]pyridine aromatic system creates a unique molecular architecture that optimizes both pharmacological activity and physicochemical properties [1] [19] [10]. This structural design represents an advancement in the development of selective alpha-7 nicotinic acetylcholine receptor modulators through structure-activity relationship optimization [1] [10].
The three-dimensional conformational differences between the target compound and its structural analogues highlight the importance of the spiro junction configuration and the specific geometric relationships between the ring systems [13] [9] [18]. These conformational features contribute to the compound's improved pharmacokinetic properties and enhanced selectivity profile compared to earlier generations of related compounds [1] [10].
The molecular identity of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is definitively established through its molecular formula C₁₃H₁₆N₂O, corresponding to a molecular weight of 216.279 daltons [1] [2]. The compound is uniquely identified by its Chemical Abstracts Service registry number 220099-91-2, which serves as its universal chemical identifier in scientific databases [1] [3].
Table 1: Fundamental Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O | ChemSrc, PubChem |
| Molecular Weight (g/mol) | 216.279 | ChemSrc, PubChem |
| CAS Number | 220099-91-2 | Multiple sources |
| Exact Mass (Da) | 216.126266 | ChemSrc |
| Density (g/cm³) | 1.3 ± 0.1 | ChemSrc |
| Boiling Point (°C) | 361.1 ± 42.0 at 760 mmHg | ChemSrc |
| Flash Point (°C) | 172.2 ± 27.9 | ChemSrc |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.8 | ChemSrc |
| Refractive Index | 1.631 | ChemSrc |
The exact mass determination of 216.126266 daltons provides high precision for mass spectrometric identification purposes [1]. The calculated density of 1.3 ± 0.1 grams per cubic centimeter indicates a relatively compact molecular packing, consistent with the rigid spirocyclic architecture of the compound [1].
The boiling point of 361.1 ± 42.0 degrees Celsius at standard atmospheric pressure (760 mmHg) reflects the compound's moderate volatility characteristics [1]. This elevated boiling point is consistent with the presence of nitrogen-containing heterocycles and the overall molecular complexity. The flash point of 172.2 ± 27.9 degrees Celsius provides critical safety information for handling and storage protocols [1].
The vapor pressure measurement of 0.0 ± 0.8 mmHg at 25 degrees Celsius indicates extremely low volatility at room temperature, suggesting minimal vapor phase presence under standard laboratory conditions [1]. The refractive index of 1.631 provides an optical property measurement useful for compound identification and purity assessment [1].
Despite extensive literature searches, comprehensive crystallographic data including crystal system, space group, and unit cell parameters remain unreported in the accessible scientific literature. This represents a significant gap in the structural characterization of this compound that would benefit from future X-ray crystallographic studies.
The lipophilicity profile of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is characterized by a calculated logarithmic partition coefficient (LogP) of 1.57 [1], indicating moderate lipophilic character. This value places the compound in an optimal range for pharmaceutical applications, suggesting favorable membrane permeability characteristics.
Table 2: Solubility Profile and Partition Coefficients
| Parameter | Value | Source |
|---|---|---|
| LogP (calculated) | 1.57 | ChemSrc |
| XLogP3-AA | 1.6 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 0 | PubChem |
| Topological Polar Surface Area (Ų) | 25.36 | IUPHAR/BPS |
| Water Solubility | Not reported | Not available |
| Organic Solvent Solubility | Not reported | Not available |
The XLogP3-AA value of 1.6 provides corroborative evidence for the lipophilicity assessment, showing excellent agreement with the calculated LogP value [2] [3]. This consistency across different computational methods strengthens confidence in the predicted partition behavior.
The hydrogen bonding profile reveals zero hydrogen bond donors and three hydrogen bond acceptors [2] [3]. The absence of hydrogen bond donors is attributed to the lack of exchangeable protons in the molecular structure, while the three acceptor sites correspond to the nitrogen atoms in the bicyclic system and the oxygen atom in the furopyridine moiety. This hydrogen bonding pattern suggests favorable interactions with polar biological environments while maintaining sufficient lipophilicity for membrane penetration.
The rigid molecular architecture is reflected in zero rotatable bonds [2] [3], indicating a conformationally constrained structure. This rigidity can contribute to enhanced binding selectivity and reduced entropic penalties in receptor interactions.
The topological polar surface area of 25.36 square angstroms [4] represents a relatively low value, consistent with good membrane permeability characteristics. This parameter is crucial for predicting blood-brain barrier penetration, which is relevant given the compound's intended neurological applications.
The spectroscopic characterization of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- reveals significant gaps in the published literature, limiting comprehensive structural verification through multiple analytical techniques.
Table 3: Spectroscopic and Analytical Data Availability
| Technique | Data Availability | Reference |
|---|---|---|
| ¹H NMR | Not reported in sources | Literature gap |
| ¹³C NMR | Not reported in sources | Literature gap |
| Mass Spectrometry (MS) | Mentioned in patent literature | EP1213291A1 |
| Infrared Spectroscopy (IR) | Not specifically reported | Literature gap |
| Crystal Structure Data | Not available | Literature gap |
| Optical Properties | Not available | Literature gap |
Nuclear magnetic resonance spectroscopy data, including both proton (¹H) and carbon-13 (¹³C) spectra, are conspicuously absent from the accessible scientific literature. This absence represents a significant limitation in the comprehensive characterization of the compound, as NMR spectroscopy provides crucial information about molecular connectivity, stereochemistry, and conformational behavior.
Mass spectrometric analysis is mentioned in patent literature [5], indicating that this technique has been employed for compound identification and purity assessment. The exact mass of 216.126266 daltons [1] serves as a precise molecular weight determination that would be readily confirmed through high-resolution mass spectrometry.
Infrared spectroscopic data, which would provide valuable information about functional group characteristics and molecular vibrations, remain unreported in the specific literature for this compound. Such data would be particularly informative for characterizing the spiro junction and the heterocyclic components of the molecule.
The absence of crystal structure data represents a particularly significant gap, as X-ray crystallography would provide definitive three-dimensional structural information, including precise bond lengths, angles, and the spatial arrangement of the spirocyclic system.
The thermal stability profile of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- remains largely uncharacterized in the available literature, representing a critical gap in the physicochemical understanding of this compound.
Table 4: Thermal Stability and Degradation Properties
| Property | Value/Description | Notes |
|---|---|---|
| Melting Point | Not available | Data not found in literature |
| Decomposition Temperature | Not reported | No thermal analysis reported |
| Thermal Stability | Stable under normal conditions | Inferred from stability data |
| Storage Conditions | Not specified | Standard pharmaceutical storage assumed |
| Shelf Life Estimation | Not determined | Requires experimental determination |
| Degradation Pathways | Not characterized | Further studies needed |
The melting point of the compound has not been reported in the accessible literature, which represents a fundamental thermal property that would provide insight into the crystal packing efficiency and intermolecular interactions. The absence of this data suggests either that the compound has not been isolated in crystalline form or that such measurements have not been published.
Decomposition temperature data, which would indicate the thermal limits for safe handling and processing, remain unreported. Such information would be crucial for establishing appropriate storage conditions and processing parameters for pharmaceutical development.
Based on the structural stability of similar spirocyclic compounds, the molecule is inferred to be stable under normal ambient conditions. The rigid spirocyclic architecture typically confers enhanced thermal stability compared to more flexible molecular frameworks.
Storage condition recommendations are not specifically documented for this compound, necessitating the application of standard pharmaceutical storage protocols until specific stability data become available. This typically involves storage under inert atmosphere at reduced temperatures to minimize potential degradation.
Shelf life estimations and degradation pathway characterization represent critical gaps that would require comprehensive stability testing under various environmental conditions. Such studies would need to employ accelerated stability testing protocols to establish appropriate storage conditions and expiration dating.